(5S,6S)-6-Aminospiro[4.4]nonan-1-one
Description
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(5S,9S)-9-aminospiro[4.4]nonan-4-one |
InChI |
InChI=1S/C9H15NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7H,1-6,10H2/t7-,9-/m0/s1 |
InChI Key |
MRGZPBUMYSOTJZ-CBAPKCEASA-N |
Isomeric SMILES |
C1C[C@@H]([C@]2(C1)CCCC2=O)N |
Canonical SMILES |
C1CC(C2(C1)CCCC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-Aminospiro[4.4]nonan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under controlled conditions. For instance, a precursor with a suitable leaving group at the 6th position can undergo intramolecular nucleophilic substitution to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-Aminospiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols, while the amino group can be protected or modified.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the amino group.
Scientific Research Applications
(5S,6S)-6-Aminospiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (5S,6S)-6-Aminospiro[4.4]nonan-1-one exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The ketone group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between (5S,6S)-6-Aminospiro[4.4]nonan-1-one and related spirocyclic compounds:
Biophysical and Spectroscopic Properties
- Mass Spectrometry: The base peak for spiro[4.4]nona-1,6-dione analogs (e.g., m/z 97) arises from fragmentation of the saturated ring . Deuterium labeling (e.g., 2,2-dideuteriospiro[4.4]nonan-1-one) shifts peaks to m/z 99, confirming fragmentation pathways .
- Polarity and Solubility: The oxygen-containing 2-oxaspiro derivatives (e.g., 2-Oxaspiro[4.4]nonan-1-one) demonstrate higher polarity than the target compound, impacting their pharmacokinetic profiles . The dimethylated analog (6,6-dimethyl-2-oxaspiro) shows increased lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
Biological Activity
(5S,6S)-6-Aminospiro[4.4]nonan-1-one is an organic compound notable for its spirocyclic structure, characterized by a spiro[4.4]nonane core with an amino group at the 6th position and a ketone group at the 1st position. The compound's stereochemistry is defined as (5S,6S), indicating specific spatial arrangements that influence its biological activity and reactivity.
The synthesis of this compound typically involves multi-step organic reactions, often starting with suitable precursor molecules that undergo cyclization under controlled conditions. Common synthetic routes include:
- Intramolecular Nucleophilic Substitution : A precursor with a leaving group at the 6th position can cyclize to form the spirocyclic structure.
- Reaction Conditions : Strong bases or acids are often employed to facilitate cyclization, while purification techniques such as crystallization or chromatography are used to isolate the final product.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological effects of this compound are influenced by:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Binding Affinity : The spirocyclic structure enhances binding affinity and specificity towards molecular targets.
- Chemical Reactivity : The ketone group can participate in various reactions that modulate the compound's activity.
Therapeutic Applications
Research indicates that this compound has potential applications in several fields:
- Enzyme-Substrate Interactions : Its unique structure makes it a valuable tool for studying enzyme interactions and mechanisms.
- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex spirocyclic compounds.
- Pharmaceutical Development : Due to its unique properties, it may be explored for developing new therapeutic agents targeting specific diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5S,6S)-6-(aminomethyl)-1-thiaspiro[4.4]nonan-3-one | Contains sulfur in the spirocyclic core | Altered chemical reactivity and potential biological effects |
| Spiro[4.4]nonane derivatives | Various substituents at the 6th position | Varies widely based on substituent effects |
This comparison highlights how variations in structure can significantly influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds like this compound:
- Study on Enzyme Inhibition : Research demonstrated that modifications to the amino group can enhance inhibitory effects on specific enzymes involved in metabolic pathways.
- Therapeutic Potential in Oncology : Investigations into its cytotoxic effects revealed promising results against certain cancer cell lines, suggesting potential as an anticancer agent .
- Neuropharmacological Studies : Preliminary data indicate that this compound may interact with neurotransmitter systems, warranting further exploration in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S,6S)-6-Aminospiro[4.4]nonan-1-one, and what challenges arise in stereochemical control during synthesis?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or transition-metal-catalyzed strategies. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Key challenges include minimizing epimerization during amine functionalization and ensuring regioselectivity in ring closure. Characterization of intermediates via chiral HPLC or X-ray crystallography is critical for verifying stereochemistry .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity, use reversed-phase HPLC with UV detection and quantify impurities via area normalization. Crystallographic analysis (single-crystal X-ray diffraction) provides definitive proof of stereochemistry and spatial arrangement .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved in preclinical studies?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Use orthogonal validation methods:
- In vitro : Compare results across multiple cell lines (primary vs. immortalized) with controlled oxygen tension and serum conditions.
- In silico : Perform molecular docking studies to assess binding affinity consistency across receptor conformers .
- Statistical : Apply multivariate regression to isolate variables influencing activity discrepancies .
Q. What computational frameworks best predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for spirocycle formation and amine functionalization. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. Validate predictions with kinetic isotope effect (KIE) studies and in situ FTIR monitoring of reaction intermediates .
Q. How can researchers design experiments to optimize enantiomeric excess (ee) in large-scale syntheses?
- Methodological Answer : Implement Design of Experiments (DoE) to screen variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Monitor ee via chiral GC/MS or capillary electrophoresis. For scalability, conduct flow chemistry trials to maintain stereochemical integrity under continuous conditions .
Q. What strategies address discrepancies between theoretical and experimental pKa values for the compound’s amine group?
- Methodological Answer : Re-evaluate computational models by incorporating explicit solvent effects (e.g., COSMO-RS) and counterion interactions. Experimentally, use potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) to reduce solvent masking effects. Cross-validate with H NMR pH-dependent chemical shift analysis .
Methodological Standards & Reporting
Q. What experimental details are essential for reproducibility in publications involving this compound?
- Guidelines :
- Synthesis : Report catalyst lot numbers, solvent purification methods, and reaction atmosphere (e.g., inert gas).
- Characterization : Provide NMR acquisition parameters (e.g., temperature, solvent) and crystallographic refinement statistics.
- Biological Assays : Specify cell passage numbers, assay incubation times, and positive/negative controls.
- Data : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Interdisciplinary Applications
Q. How can this compound’s spirocyclic scaffold be adapted for environmental or materials science applications?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
